(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
CAS No.:
Cat. No.: VC15772288
Molecular Formula: C10H9FO2S
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FO2S |
|---|---|
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | (E)-3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+ |
| Standard InChI Key | ALZNJTPRINAGGG-NSCUHMNNSA-N |
| Isomeric SMILES | CSC1=CC(=CC(=C1)F)/C=C/C(=O)O |
| Canonical SMILES | CSC1=CC(=CC(=C1)F)C=CC(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid is C₁₀H₉FO₂S, with a molecular weight of 212.24 g/mol. The (E)-configuration refers to the trans arrangement of the acrylic acid moiety relative to the substituted phenyl ring. Key spectroscopic identifiers include:
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InChI Code:
1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+
The crystal structure remains uncharacterized, but computational models predict planar geometry due to conjugation between the acrylic acid and aromatic systems. The methylthio group (-SMe) enhances lipophilicity, while the fluorine atom modulates electronic effects, influencing intermolecular interactions .
Synthesis and Chemical Reactivity
Synthetic Routes
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is typically synthesized via Knoevenagel condensation between 3-fluoro-5-(methylthio)benzaldehyde and malonic acid derivatives. Alternative methods include:
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Coupling Reactions: Utilizing reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to couple pre-functionalized phenyl intermediates with acrylic acid moieties .
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Thioether Formation: Introducing the methylthio group via nucleophilic substitution on halogenated precursors, followed by oxidation or functionalization .
Table 1: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3-Fluoro-5-(methylthio)benzaldehyde | Malonic acid, piperidine, reflux | 65% | |
| 3-Fluoro-5-bromophenylacetic acid | NaSMe, CuI, DMF, 80°C | 58% |
Reactivity Profile
The α,β-unsaturated system undergoes Michael additions and Diels-Alder reactions, making it valuable for constructing heterocycles. The carboxylic acid group facilitates salt formation or esterification, enhancing solubility for pharmacological applications .
Physicochemical Properties
Table 2: Key Physicochemical Data
The compound’s stability under ambient conditions is inferred from similar acrylic acids, which are generally stable but prone to photodegradation. Storage recommendations include protection from light at -20°C .
| Compound | IC₅₀ (HDAC Inhibition) | Organism Tested |
|---|---|---|
| (E)-N-hydroxy-3-(3-sulfamoyl-phenyl)acrylamide | 0.8 µM | Human carcinoma cells |
| 3-(Methylthio)acrylic acid | 12 µM (Antibacterial) | S. aureus |
Applications in Materials Science
The conjugated π-system enables use in:
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